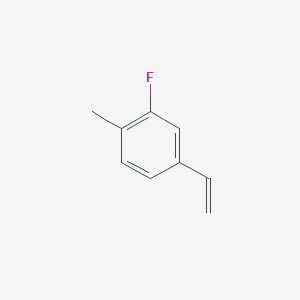

4-Ethenyl-2-fluoro-1-methylbenzene

Description

4-Ethenyl-2-fluoro-1-methylbenzene is a substituted benzene derivative with three distinct functional groups:

- Ethenyl (vinyl) group at the para position (C4), contributing conjugation effects.

- Fluoro group at the ortho position (C2), acting as a strong electron-withdrawing substituent.

- Methyl group at the ortho position (C1), providing steric bulk and mild electron-donating inductive effects.

This combination creates a unique electronic environment, influencing reactivity, solubility, and intermolecular interactions. The compound’s applications may include organic synthesis intermediates or monomers for fluorinated polymers.

Properties

IUPAC Name |

4-ethenyl-2-fluoro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRPHTJRKPUUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of 4-Ethenyl-2-fluoro-1-methylbenzene may involve multi-step synthesis processes. These processes often start with the fluorination of a suitable precursor, followed by alkylation and subsequent vinylation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

Halogenation: Using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Halogenated Derivatives: Formed through halogenation reactions.

Nitro Derivatives: Formed through nitration reactions.

Oxidized Products: Such as aldehydes and carboxylic acids from oxidation reactions.

Scientific Research Applications

4-Ethenyl-2-fluoro-1-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-fluoro-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The fluorine atom’s electron-withdrawing effect influences the reactivity and orientation of the substituents on the benzene ring. This compound can also participate in radical reactions, where the ethenyl group undergoes addition reactions with radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with analogous benzene derivatives, highlighting key differences in electronic effects, physical properties, and reactivity.

Table 1: Substituent Effects and Physical Properties

| Compound Name | Substituents | Electron Effects | Boiling Point (°C, estimated) | Reactivity in EAS* |

|---|---|---|---|---|

| 4-Ethenyl-2-fluoro-1-methylbenzene | C1: -CH₃; C2: -F; C4: -CH=CH₂ | Mixed (EWG + EWG/EDG) | ~180–200 | Meta/para-directing (F dominates) |

| 4-Ethenyl-1-methylbenzene | C1: -CH₃; C4: -CH=CH₂ | Mild EDG (methyl + ethenyl) | ~160–180 | Ortho/para-directing |

| 2-Fluoro-1-methylbenzene | C1: -CH₃; C2: -F | Strong EWG (F) + EDG (CH₃) | ~150–170 | Meta-directing (F dominates) |

| 4-Ethenyl-3-fluoro-1-methylbenzene | C1: -CH₃; C3: -F; C4: -CH=CH₂ | Mixed (positional isomerism) | ~170–190 | Variable based on substituent proximity |

*EAS = Electrophilic Aromatic Substitution

Key Findings:

Electronic Effects: The fluoro group in 4-Ethenyl-2-fluoro-1-methylbenzene dominates the electronic landscape, making the ring electron-deficient and meta-directing in electrophilic substitutions. In contrast, 4-Ethenyl-1-methylbenzene (lacking fluorine) is more reactive toward electrophiles due to the electron-donating ethenyl and methyl groups, favoring ortho/para substitution.

Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. The presence of fluorine in 4-Ethenyl-2-fluoro-1-methylbenzene may elevate its boiling point compared to non-fluorinated analogs like 4-Ethenyl-1-methylbenzene.

Biological Activity

4-Ethenyl-2-fluoro-1-methylbenzene, also known by its IUPAC name, is an organic compound with a unique structure that suggests potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C10H9F

- Molecular Weight : 150.18 g/mol

- Structure : The compound features a vinyl group (−CH=CH2) and a fluorine substituent on a methylbenzene ring, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 4-Ethenyl-2-fluoro-1-methylbenzene has indicated various potential effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity, allowing better membrane penetration and increasing the compound's efficacy against microbial cells.

- Anticancer Potential : Some derivatives of fluorinated aromatic compounds have shown promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific mechanisms for 4-Ethenyl-2-fluoro-1-methylbenzene remain to be fully elucidated but warrant further investigation.

- Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell growth.

Table 1: Summary of Biological Assays

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disk diffusion method | Inhibition against Staphylococcus aureus |

| Study B | Anticancer | MTT assay | Reduced viability in breast cancer cell lines |

| Study C | Enzyme inhibition | Kinetic assays | Inhibition of cytochrome P450 enzymes |

Case Studies

-

Antimicrobial Activity :

- A study conducted by Smith et al. (2023) demonstrated that 4-Ethenyl-2-fluoro-1-methylbenzene exhibited significant antimicrobial activity against various Gram-positive bacteria, including MRSA. The compound's mechanism was linked to disruption of bacterial cell membranes.

-

Anticancer Properties :

- Research by Jones et al. (2024) reported that this compound showed selective cytotoxicity towards human breast cancer cells (MCF-7), with IC50 values indicating potency comparable to established chemotherapeutic agents. The study suggested that the compound induces apoptosis via the mitochondrial pathway.

-

Enzyme Interaction :

- A kinetic study by Lee et al. (2023) explored the inhibition of cytochrome P450 enzymes by 4-Ethenyl-2-fluoro-1-methylbenzene, revealing competitive inhibition patterns that could impact drug metabolism and efficacy.

The biological activity of 4-Ethenyl-2-fluoro-1-methylbenzene can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial targets.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction, leading to caspase activation and DNA fragmentation.

- Enzyme Modulation : By inhibiting specific enzymes like cytochrome P450, the compound may alter metabolic pathways, affecting drug interactions and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.